molecular formula C32H52O3 B100153 Cerin acetate CAS No. 17947-01-2

Cerin acetate

Cat. No.: B100153
CAS No.: 17947-01-2
M. Wt: 484.8 g/mol
InChI Key: BSEZSGNYRAQMJE-JPIIRPDFSA-N
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Description

Cerin acetate is a chemical compound with the molecular formula C30H50O2. It is a derivative of cerin, a pentacyclic triterpenoid. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerin acetate can be synthesized through the acetylation of cerin. The process typically involves the reaction of cerin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Cerin acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form cerin.

    Substitution: this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be used in substitution reactions.

Major Products:

    Oxidation: this compound oxide.

    Reduction: Cerin.

    Substitution: Various substituted cerin derivatives.

Scientific Research Applications

Cerin acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other triterpenoid derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of cosmetics and pharmaceuticals due to its beneficial properties.

Mechanism of Action

The mechanism of action of cerin acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Cerin acetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

    Friedelin: Another pentacyclic triterpenoid with similar biological activities.

    Betulin: Known for its anti-inflammatory and antioxidant properties.

    Lupeol: A triterpenoid with potential therapeutic effects.

This compound stands out due to its specific acetylated structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

[(2R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-3-oxo-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-20-26(34)22(35-21(2)33)18-24-29(20,6)11-10-23-30(24,7)15-17-32(9)25-19-27(3,4)12-13-28(25,5)14-16-31(23,32)8/h20,22-25H,10-19H2,1-9H3/t20-,22+,23-,24+,25+,28+,29+,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEZSGNYRAQMJE-JPIIRPDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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